N-(4-chloro-6-(ethylamino)pyrimidin-5-yl)-2-methylpyrimidine-5-carboxamide
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Overview
Description
N-(4-chloro-6-(ethylamino)pyrimidin-5-yl)-2-methylpyrimidine-5-carboxamide is a compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-6-(ethylamino)pyrimidin-5-yl)-2-methylpyrimidine-5-carboxamide typically involves multiple steps. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethylamine under controlled conditions to introduce the ethylamino group . The resulting intermediate is then reacted with 2-methylpyrimidine-5-carboxamide to form the final compound .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields . This approach not only reduces the reaction time but also improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-6-(ethylamino)pyrimidin-5-yl)-2-methylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution: Common reagents include amines and alcohols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino-substituted pyrimidine derivatives .
Scientific Research Applications
N-(4-chloro-6-(ethylamino)pyrimidin-5-yl)-2-methylpyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Medicine: Explored for its anticancer properties, particularly in inhibiting cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-6-(ethylamino)pyrimidin-5-yl)-2-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-chloro-6-(ethylamino)pyrimidin-5-yl)-2-methylpyrimidine-5-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit a wide range of enzymes makes it particularly valuable in medicinal chemistry .
Biological Activity
N-(4-chloro-6-(ethylamino)pyrimidin-5-yl)-2-methylpyrimidine-5-carboxamide is a synthetic compound belonging to the pyrimidine family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Property | Details |
---|---|
Molecular Formula | C12H13ClN6O |
Molecular Weight | 292.72 g/mol |
IUPAC Name | N-[4-chloro-6-(ethylamino)pyrimidin-5-yl]-2-methylpyrimidine-5-carboxamide |
InChI | InChI=1S/C12H13ClN6O/c1-3-14-11-9(10(13)17-6-18-11)19-12(20)8-4-15-7(2)16-5-8/h4-6H,3H2,1-2H3,(H,19,20)(H,14,17,18) |
SMILES | CCNC1=C(C(=NC=N1)Cl)NC(=O)C2=CN=C(N=C2)C |
The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound interacts with specific molecular targets by binding to their active sites, disrupting normal enzymatic functions. This inhibition can lead to various downstream effects in cellular pathways, particularly those involved in cell proliferation and survival.
Biological Activity
Research has indicated several significant biological activities associated with this compound:
- Anticancer Properties :
- Enzyme Inhibition :
-
Potential for Drug Development :
- Given its unique structure and mechanism of action, the compound is being investigated for development into therapeutic agents targeting various cancers and possibly other diseases related to enzyme dysregulation.
Case Study 1: Src/Abl Kinase Inhibition
A series of substituted pyrimidines were tested for their ability to inhibit Src/Abl kinases. This compound showed promising results with significant antiproliferative activity against K562 cells (a model for chronic myelogenous leukemia). The compound achieved complete tumor regression in xenograft models at tolerable dose levels .
Case Study 2: In Vivo Efficacy
In a separate study involving various pyrimidine derivatives, this compound exhibited robust in vivo activity against solid tumors when administered orally. The pharmacokinetic profile suggested favorable absorption and distribution characteristics, making it a candidate for further clinical evaluation .
Properties
Molecular Formula |
C12H13ClN6O |
---|---|
Molecular Weight |
292.72 g/mol |
IUPAC Name |
N-[4-chloro-6-(ethylamino)pyrimidin-5-yl]-2-methylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H13ClN6O/c1-3-14-11-9(10(13)17-6-18-11)19-12(20)8-4-15-7(2)16-5-8/h4-6H,3H2,1-2H3,(H,19,20)(H,14,17,18) |
InChI Key |
ALWCMRHGQAVOLO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=NC=N1)Cl)NC(=O)C2=CN=C(N=C2)C |
Origin of Product |
United States |
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